Tautomeric Enol Stabilisation vs. 5-Nitrobarbituric Acid
1,3-Dimethyl-5-nitrobarbituric acid exists exclusively as the enol tautomer in the gas phase, in water, in DMSO, and in the crystalline state, whereas 5-nitrobarbituric acid, while also predominantly enolic, can form an equilibrium mixture of keto and enol forms in trifluoroacetic acid and chloroform solutions . The absence of N–H donors in the dimethyl compound eliminates the ADA hydrogen-bonding pattern of the keto form, enforcing the DDA enol pattern and making the compound a more predictable chromophoric sensor element .
| Evidence Dimension | Tautomeric state in multiple media |
|---|---|
| Target Compound Data | Exclusively enol tautomer in gas phase, H2O, DMSO, crystal; keto-enol equilibrium only in TFA/CHCl3 |
| Comparator Or Baseline | 5-Nitrobarbituric acid: predominantly enol; significant keto-enol equilibrium in TFA/CHCl3 |
| Quantified Difference | No quantitative ratio reported, but the dimethyl compound exhibits a qualitatively simpler tautomeric landscape due to blocked N–H protons, as confirmed by NMR, UV, IR and quantum-chemical calculations . |
| Conditions | Gas phase, water, DMSO, crystal, TFA, CHCl3; NMR, UV, IR spectroscopy, and DFT calculations (B3LYP/6-31G*) |
Why This Matters
For chromophoric sensing applications, the locked enol state eliminates competing tautomers, ensuring a single colourimetric response upon receptor binding rather than mixed signals.
- [1] Slesarev, V.I. and Popov, A.S., Russian Journal of General Chemistry, 2004, Vol. 74, pp. 414–422. DOI: 10.1023/B:RUGC.0000030400.93830.18 View Source
